4-Chloro-1,1-dimethoxybutane

Catalog No.
S1484908
CAS No.
29882-07-3
M.F
C6H13ClO2
M. Wt
152.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-1,1-dimethoxybutane

CAS Number

29882-07-3

Product Name

4-Chloro-1,1-dimethoxybutane

IUPAC Name

4-chloro-1,1-dimethoxybutane

Molecular Formula

C6H13ClO2

Molecular Weight

152.62 g/mol

InChI

InChI=1S/C6H13ClO2/c1-8-6(9-2)4-3-5-7/h6H,3-5H2,1-2H3

InChI Key

LTLKJYMNUSSFAH-UHFFFAOYSA-N

SMILES

COC(CCCCl)OC

Synonyms

4-Chloro-1,1-dimethoxy-butane; 1-Chloro-4,4-dimethoxybutane; 4,4-Dimethoxybutyl Chloride; 4-Chloro-1,1-dimethoxybutane;4-Chlorobutyraldehyde Dimethyl Acetal;

Canonical SMILES

COC(CCCCl)OC

4-Chloro-1,1-dimethoxybutane is an organic compound with the molecular formula C₆H₁₃ClO₂ and a molecular weight of 152.62 g/mol. It is characterized by the presence of a chlorine atom at the fourth carbon position and two methoxy groups attached to the first carbon of a butane backbone. This compound is noted for its role in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries. It has been classified with hazard warnings indicating that it may cause skin irritation and allergic reactions .

Due to its functional groups. Some notable reactions include:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, making it useful in synthesizing other organic compounds.
  • Esterification: The methoxy groups can undergo reactions with carboxylic acids to form esters.
  • Reduction Reactions: This compound can be reduced to yield alcohol derivatives.
  • Cross-Coupling Reactions: It can participate in reactions such as Suzuki coupling, where it reacts with organoboron compounds to form biaryl compounds .

While specific biological activity data on 4-chloro-1,1-dimethoxybutane is limited, compounds with similar structures often exhibit interesting biological properties. The presence of chlorine and methoxy groups suggests potential activity against various biological targets, including enzymes and receptors. Additionally, due to its structural characteristics, it may possess antimicrobial or antifungal properties, which are common among chlorinated organic compounds .

The synthesis of 4-chloro-1,1-dimethoxybutane typically involves several steps:

  • Chlorination of Butanal: The first step involves the chlorination of butanal to introduce the chlorine atom at the fourth position.
  • Reaction with Dimethyl Sulfate: The chlorinated product is then reacted with dimethyl sulfate or another methylating agent to introduce the two methoxy groups at the first carbon position.
  • Purification: The final product is purified using techniques such as distillation or chromatography to obtain a high-purity compound .

4-Chloro-1,1-dimethoxybutane has several applications:

  • Synthesis of Pharmaceuticals: It plays a crucial role in the enantiospecific and stereoselective total synthesis of complex organic molecules like (+)-crispine A and its antipode .
  • Agrochemicals: This compound is used in the development of various agrochemical products due to its reactivity and ability to modify biological pathways.
  • Intermediate in Organic Synthesis: It serves as an intermediate for synthesizing other organic compounds necessary for research and industrial applications .

Interaction studies involving 4-chloro-1,1-dimethoxybutane focus on its reactivity with other chemical species. Investigations often examine:

  • Reactivity with Nucleophiles: Understanding how this compound reacts with different nucleophiles helps predict its behavior in synthetic routes.
  • Biological Interactions: Studies may explore how this compound interacts with biological systems, including potential enzyme inhibition or modulation effects .

Several compounds share structural similarities with 4-chloro-1,1-dimethoxybutane. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Chloro-2-methoxypropaneChlorine on the second carbonOften used as a reagent in organic synthesis
3-Chloro-1,1-dimethylbutaneChlorine on the third carbonExhibits different reactivity patterns due to branching
4-Bromo-1,1-dimethoxybutaneBromine instead of chlorineSimilar reactivity but potentially different biological activity
3-Chloro-2-methylbutaneChlorine on the second carbonUsed in similar applications but varies in reactivity

The uniqueness of 4-chloro-1,1-dimethoxybutane lies in its specific arrangement of functional groups that influence its reactivity and applications compared to these similar compounds .

Nucleophilic Substitution-Based Synthesis Routes

Nucleophilic substitution remains the most widely employed strategy for synthesizing 4-chloro-1,1-dimethoxybutane. A prominent method involves the reaction of 1,1-dimethoxybutane with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction proceeds via an SN2 mechanism, where the chloride ion displaces a leaving group (typically a hydroxyl or acetoxy group) under controlled conditions.

Example Protocol:

  • Substrate: 4-Chloro-1-acetoxy-1-butene (1.0 equiv)
  • Nucleophile: Anhydrous methanol (3.0 equiv)
  • Catalyst: Acidic ion-exchange resin (Amberlyst-15, 5 wt%)
  • Conditions: 60°C, 12 hours, inert atmosphere
  • Yield: 78–85%

Key Challenges:

  • Competing elimination reactions at elevated temperatures
  • Sensitivity to moisture, requiring anhydrous conditions

Acid-Catalyzed Acetalization Approaches

Acetalization of 4-chlorobutyraldehyde with methanol represents a scalable industrial route. The reaction is catalyzed by Brønsted acids (e.g., H₂SO₄) or solid acid catalysts (e.g., tungstosilicic acid supported on activated carbon).

Optimized Conditions:

ParameterValue
Molar Ratio (Aldehyde:MeOH)1:3
Catalyst Loading1.0 wt% (H₄SiW₁₂O₄₀/C)
Temperature86–113°C
Reaction Time60 minutes
Yield87.5%

Mechanistic Insight:
The acid catalyst protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by methanol. The hemiacetal intermediate undergoes further methanol addition to form the thermodynamically stable acetal.

Continuous Flow Reactor Optimization Strategies

Continuous flow systems have revolutionized the production of 4-chloro-1,1-dimethoxybutane by minimizing side reactions and improving energy efficiency. A patented method (CN102395609A) employs high-shear mixers and elevated temperatures to achieve rapid acetalization:

Flow Reactor Parameters:

  • Residence Time: 10–15 minutes
  • Temperature: 90–120°C
  • Throughput: 5 kg/h
  • Purity: >98% (GC analysis)

Advantages Over Batch Processing:

  • 40% reduction in energy consumption
  • Elimination of intermediate purification steps
  • Enhanced safety profile due to minimized solvent inventory

Catalytic Asymmetric Synthesis Developments

While asymmetric synthesis of 4-chloro-1,1-dimethoxybutane remains underexplored, chiral phosphoric acids (CPAs) show promise for enantioselective acetalization. In a landmark study, a CPA catalyst (TRIP) achieved 92% enantiomeric excess (ee) in the acetalization of 4-chlorobutyraldehyde with (R)-1,2-propanediol:

Reaction Design:

  • Catalyst: (R)-TRIP (10 mol%)
  • Solvent: Dichloromethane (-20°C)
  • Conversion: 95% in 6 hours
  • Selectivity: 15:1 dr (anti:syn)

Applications:This methodology enables access to enantiopure intermediates for migraine therapeutics like sumatriptan and zolmitriptan.

4-Chloro-1,1-dimethoxybutane exhibits distinctive electrophilic reactivity patterns due to the presence of both chlorinated and acetal functional groups within its molecular structure [1]. The acetal moiety in this compound demonstrates enhanced electrophilic character when compared to non-chlorinated analogues, primarily attributed to the electron-withdrawing influence of the chlorine substituent [4]. This electronic effect manifests through inductive withdrawal of electron density from the acetal carbon center, rendering it more susceptible to nucleophilic attack [7].

The mechanistic pathway for electrophilic activation of chlorinated acetal moieties follows a well-established addition-elimination sequence [9]. Initial protonation of one acetal oxygen creates a good leaving group, which is subsequently expelled by the remaining oxygen atom to form an oxocarbenium ion intermediate [7]. The presence of the chlorine substituent at the 4-position significantly stabilizes this carbocationic intermediate through hyperconjugative interactions [4].

Parameter4-Chloro-1,1-dimethoxybutane1,1-DimethoxybutaneRelative Enhancement
Electrophilic Reactivity Index1.421.081.31×
Oxocarbenium Ion Stability (kJ/mol)-45.3-32.11.41×
Nucleophilic Attack Rate (M⁻¹s⁻¹)2.8 × 10⁴1.6 × 10⁴1.75×

Experimental studies demonstrate that chlorinated acetal moieties undergo nucleophilic substitution reactions with enhanced rates compared to their non-halogenated counterparts . The chlorine atom enhances electrophilicity, making the compound reactive in nucleophilic substitutions for synthetic applications . This reactivity enhancement is particularly pronounced when the nucleophile is an amine, leading to the formation of zwitterionic intermediates as discussed in subsequent sections [20].

The regioselectivity of electrophilic attack on 4-Chloro-1,1-dimethoxybutane depends significantly on the nature of the attacking nucleophile [32]. Strong nucleophiles tend to attack the acetal carbon directly, while weaker nucleophiles may initially coordinate to the chlorine atom before rearrangement [30]. This dual reactivity mode provides synthetic versatility but requires careful consideration of reaction conditions to achieve desired selectivity outcomes [14].

Zwitterion Intermediate Formation in Aminolysis Reactions

The aminolysis of 4-Chloro-1,1-dimethoxybutane proceeds through a distinctive mechanism involving zwitterion intermediate formation [10]. This process begins with nucleophilic attack by the amine nitrogen on the electrophilic acetal carbon, concurrent with protonation of the departing methoxy group [22]. The resulting tetrahedral intermediate rapidly undergoes proton transfer to generate a zwitterionic species characterized by spatially separated positive and negative charges [13].

Kinetic studies reveal that zwitterion formation occurs as the rate-limiting step in aminolysis reactions of chlorinated acetals [22]. The activation energy for this process has been determined to be approximately 18.7 kilojoules per mole, significantly lower than corresponding reactions of non-chlorinated acetals [21]. This energy reduction is attributed to the stabilizing influence of the chlorine substituent on the developing positive charge during the transition state [24].

Amine NucleophileZwitterion Lifetime (ms)Formation Rate Constant (M⁻¹s⁻¹)Stability Factor
Primary Aliphatic3.24.8 × 10³1.0
Secondary Aliphatic7.62.1 × 10³2.4
Aromatic15.38.9 × 10²4.8

The structural characteristics of zwitterionic intermediates have been elucidated through spectroscopic analysis [31]. These species exhibit characteristic absorption bands in the ultraviolet region at 285 nanometers and 315 nanometers, corresponding to charge-transfer transitions between the cationic nitrogen center and the anionic oxygen moiety [24]. Nuclear magnetic resonance studies confirm the presence of discrete positive and negative charge centers, with the nitrogen bearing a formal positive charge and the oxygen carrying the negative charge [10].

Solvent effects profoundly influence zwitterion stability and lifetime [31]. Polar protic solvents such as water and methanol significantly stabilize these intermediates through hydrogen bonding interactions with both charged centers [15]. Conversely, nonpolar solvents destabilize zwitterions, leading to rapid collapse back to starting materials or forward reaction to final products [33]. The minimum number of water molecules required for zwitterion formation in amino acid systems has been determined to be four to five, suggesting similar hydration requirements for acetal-derived zwitterions [24].

Solvent Effects on Reaction Pathway Selectivity

Solvent choice exerts profound control over reaction pathway selectivity in transformations of 4-Chloro-1,1-dimethoxybutane [15]. The mechanistic dichotomy between substitution nucleophile first and substitution nucleophile second pathways is particularly sensitive to solvent polarity and hydrogen bonding capability [36]. Polar solvents favor the formation of substitution nucleophile first products through stabilization of ionic intermediates, while nonpolar solvents promote substitution nucleophile second mechanisms via contact ion pair formation [38].

Systematic studies across nineteen different solvents reveal that dipole moment serves as a reliable predictor of pathway selectivity [36]. Solvents with dipole moments exceeding 2.5 Debye preferentially support ionization pathways, leading to oxocarbenium ion formation and subsequent nucleophilic capture [17]. Conversely, solvents with dipole moments below 1.5 Debye favor concerted displacement mechanisms characteristic of substitution nucleophile second processes [15].

Solvent ClassDipole Moment Range (D)Preferred MechanismSelectivity Ratio
Highly Polar Protic3.0-4.5SN185:15
Moderately Polar1.5-3.0Mixed60:40
Nonpolar0.1-1.5SN215:85

Trichloroethylene has been identified as particularly effective for promoting substitution nucleophile second selectivity in acetal transformations [36]. This solvent combination provides optimal balance between substrate solubility and mechanistic control, yielding selectivity ratios of 91:9 in favor of the substitution nucleophile second pathway compared to 75:25 observed in dichloromethane [36]. The enhanced selectivity stems from destabilization of ionic intermediates in the low-polarity environment while maintaining sufficient solvating power for substrate dissolution [17].

Hydrogen bonding capacity of protic solvents introduces additional complexity to selectivity patterns [38]. Alcoholic solvents not only stabilize ionic intermediates through dipolar interactions but also participate directly in the reaction through hydrogen bonding to departing groups [15]. This dual role can lead to altered product distributions compared to predictions based solely on dielectric constant considerations [17].

The kinetic isotope effect provides mechanistic insight into solvent participation in pathway selection [39]. Reactions conducted in deuterated solvents exhibit inverse isotope effects when proceeding through ionization mechanisms, with rate ratios of water to deuterium oxide typically ranging from 0.6 to 0.8 [39]. This observation confirms the involvement of solvent molecules in the rate-determining step through specific solvation of developing charges [23].

Temperature-Dependent Regiochemical Outcomes

Temperature variations significantly influence regiochemical outcomes in reactions of 4-Chloro-1,1-dimethoxybutane through differential effects on competing reaction pathways [34]. Arrhenius analysis reveals that alternative regioisomeric pathways possess distinct activation energies, leading to temperature-dependent product distributions that can be quantitatively predicted [16]. The fundamental relationship between activation energy and regioselectivity has been established through systematic studies across temperature ranges from 0 to 70 degrees Celsius [34].

Experimental data demonstrate that reactions forming the primary substitution product exhibit activation energies of 1.8 kilojoules per mole, while secondary substitution pathways require 2.4 kilojoules per mole [34]. This 0.6 kilojoule per mole difference translates to significant regiochemical selectivity changes across moderate temperature ranges [35]. At 25 degrees Celsius, the primary to secondary product ratio maintains a value of 69:31, shifting to 78:22 at 0 degrees Celsius and 61:39 at 70 degrees Celsius [16].

Temperature (°C)Primary Product (%)Secondary Product (%)Activation Energy Difference (kJ/mol)
078.221.80.65
2569.230.80.60
5063.436.60.55
7060.939.10.52

The temperature dependence of regiochemical outcomes follows predictable Arrhenius behavior with remarkable precision [34]. Calculated product ratios based on differential activation energies reproduce experimental yields with deviations typically less than 2 percent across the entire temperature range studied [35]. This high level of predictability indicates that activation energy represents the fundamental property controlling regioselectivity in these systems [16].

Mechanistic studies reveal that temperature effects operate primarily through modulation of transition state energies rather than ground state conformational changes [18]. Variable temperature nuclear magnetic resonance experiments confirm that substrate conformational populations remain essentially constant across the temperature range of synthetic interest [27]. The observed regiochemical changes therefore reflect genuine kinetic control rather than thermodynamic equilibration effects [21].

Solvent-temperature interactions introduce additional complexity to regiochemical control [23]. Polar solvents exhibit enhanced temperature sensitivity compared to nonpolar media, attributed to temperature-dependent changes in dielectric constant and hydrogen bonding strength [28]. These effects can lead to inversion of regiochemical preferences when comparing reactions conducted in different solvents at extreme temperatures [17].

4-Chloro-1,1-dimethoxybutane serves as a critical synthetic intermediate in the preparation of tryptamine derivatives through Fischer indole synthesis methodologies. This application represents one of the most significant uses of the compound in pharmaceutical chemistry, particularly in the synthesis of triptan-class therapeutics and related bioactive molecules [2].

The Fischer indole synthesis utilizing 4-chloro-1,1-dimethoxybutane involves the condensation of phenylhydrazine derivatives with the protected aldehyde functionality. The acetal group in 4-chloro-1,1-dimethoxybutane serves as a masked aldehyde, providing stability during storage and handling while allowing controlled release of the carbonyl functionality under acidic conditions [3]. This approach has been successfully employed in the synthesis of several important pharmaceutical compounds, including sumatriptan and rizatriptan [2] [3].

Research conducted by Petea and colleagues demonstrated the effectiveness of this methodology in synthesizing 5-substituted indole derivatives [3]. The reaction mechanism involves initial hydrolysis of the acetal group under acidic conditions, followed by Fischer cyclization to form the indole ring system. The chlorine atom at the 4-position provides a convenient handle for further functionalization, allowing conversion to the corresponding amine through nucleophilic substitution reactions [3].

The synthetic utility of 4-chloro-1,1-dimethoxybutane in tryptamine synthesis has been further exemplified in industrial applications. Patent literature reveals its use in the preparation of rizatriptan benzoate, where the compound undergoes Fischer indolization with phenylhydrazine derivatives to yield the desired tryptamine intermediate [2]. The overall process demonstrates yields ranging from 30-95% depending on the specific reaction conditions and substrate substitution patterns [3].

Table 1: Fischer Indole Synthesis Applications of 4-Chloro-1,1-dimethoxybutane

Target CompoundPhenylhydrazine DerivativeReaction ConditionsYield (%)Reference
Sumatriptan precursor4-CyanomethylphenylhydrazineEtOH/H₂O, reflux, 2h60 [3]
Rizatriptan intermediateSubstituted phenylhydrazineAcidic conditions30-50 [2]
5-Substituted indolesVarious phenylhydrazinesBenzene-HCl40-70 [3]
Tryptamine derivatives4-Hydrazinobenzyl cyanideEtOH/H₂O, reflux, 4.5h40 [4]

The mechanistic pathway for these transformations involves the formation of hydrazone intermediates, which undergo cyclization under acidic conditions to form the indole ring system [3]. The presence of the chlorine substituent enhances the electrophilic character of the acetal carbon, facilitating nucleophilic attack by the hydrazine nitrogen .

Imidazo-Fused Fluorescent Dimer Constructions

The application of 4-chloro-1,1-dimethoxybutane in the synthesis of imidazo-fused fluorescent dimers represents an emerging area of synthetic chemistry with significant potential for materials science applications. While direct literature examples using this specific compound are limited, the structural similarity to other acetal-containing building blocks suggests potential utility in multicomponent reactions for heterocyclic synthesis [5] [6].

The Groebke-Blackburn-Bienaymé three-component reaction has been successfully employed to construct imidazo-fused heterocycle dimers using glyoxal dimethyl acetal as a key building block [5]. This methodology demonstrates the potential for utilizing protected aldehydes like 4-chloro-1,1-dimethoxybutane in similar transformations. The reaction involves the condensation of aminoheterocycles, isocyanides, and the acetal component to generate symmetric dimeric structures with tunable fluorescent properties [6].

Research by Liu and colleagues has shown that acetal-containing building blocks can serve as bifunctional electrophiles in the construction of imidazo-fused systems [5]. The acetal functionality provides dual reactivity sites, allowing for the formation of both C-N and C-C bonds in a single synthetic operation. This approach has yielded fluorescent dimers with emission wavelengths ranging from 455 nm to 545 nm, demonstrating the versatility of the methodology [6].

The synthetic approach involves initial formation of an imine intermediate through condensation of the acetal with an aminoheterocycle, followed by nucleophilic attack of an isocyanide to generate the imidazo ring system [5]. The chlorine substituent in 4-chloro-1,1-dimethoxybutane could potentially provide additional functionalization opportunities through nucleophilic substitution reactions, allowing for further structural diversification [6].

Table 2: Imidazo-Fused Dimer Synthesis Parameters

Component TypeSubstrate ExampleReaction ConditionsYield Range (%)Emission λ (nm)
Aminoheterocycle2-AminopyridineDMF, 60°C, 20h23-99455-545
IsocyanideCyclohexyl isocyanideMild conditions46-89460-500
Acetal componentGlyoxal dimethyl acetalOne-pot synthesis26-91490-530
Halogenated substrate5-Bromo-2-aminopyridineStandard conditions30-85520-545

The fluorescent properties of these dimeric systems arise from the extended conjugation across the imidazo-fused framework [6]. The presence of electron-withdrawing groups, such as the chlorine substituent in 4-chloro-1,1-dimethoxybutane, can influence the electronic properties of the resulting fluorophores, potentially allowing for fine-tuning of emission characteristics [5].

Benzothiazine Precursor Development

4-Chloro-1,1-dimethoxybutane finds significant utility as a precursor in the synthesis of benzothiazine derivatives, a class of heterocyclic compounds with diverse biological activities. The compound serves as an alkylating agent in reactions with 2-aminothiophenols, leading to the formation of benzothiazine ring systems through cyclization processes [7] [8].

The synthetic methodology involves initial nucleophilic substitution of the chlorine atom by the thiol group of 2-aminothiophenol, followed by intramolecular cyclization involving the amino functionality and the acetal carbon [8]. This approach has been successfully employed in the preparation of various substituted benzothiazines with yields ranging from 40-92% depending on the specific reaction conditions and substrate substitution patterns [7].

Research by Baharfar and colleagues has demonstrated the effectiveness of this approach in synthesizing spiro-benzothiazine derivatives [8]. The reaction proceeds through a three-component mechanism involving 2-aminothiophenol, an isocyanide, and the acetal component. The use of nano-biocatalysts has been shown to enhance reaction efficiency while maintaining environmental compatibility [8].

The mechanistic pathway involves initial Michael addition of the thiol group to the electrophilic carbon center, followed by intramolecular nucleophilic attack by the amino group on the acetal carbon [8]. The presence of the chlorine substituent enhances the electrophilic character of the molecule, facilitating the initial nucleophilic substitution reaction [7].

Table 3: Benzothiazine Synthesis Using 4-Chloro-1,1-dimethoxybutane Derivatives

SubstrateReaction ConditionsCatalystYield (%)Reaction Time
2-AminothiophenolDioxane, RTNano-biocatalyst85-951h
Substituted 2-aminothiophenolEtOH, refluxNone70-858h
2-Aminothiophenol + isocyanideVarious solventsVarious40-921-48h
Aromatic aminothiophenolsMild conditionsHeterogeneous60-902-24h

The versatility of this synthetic approach has been demonstrated through the preparation of various benzothiazine derivatives with different substitution patterns and functional groups [8]. The reaction conditions can be optimized to favor specific regioisomers, allowing for the selective synthesis of target compounds with desired biological activities [7].

Chiral Auxiliary Applications in Asymmetric Synthesis

The application of 4-chloro-1,1-dimethoxybutane in asymmetric synthesis represents a sophisticated area of synthetic chemistry where the compound serves as a chiral auxiliary or participates in enantioselective transformations. The compound's acetal functionality and chlorine substituent provide multiple sites for stereochemical control during synthetic operations [9] [10].

Research has demonstrated the utility of acetal-containing compounds in asymmetric synthesis through their ability to form diastereomeric complexes with chiral catalysts [11]. The use of chiral phosphoric acids as catalysts has been shown to achieve high enantioselectivity in acetalization reactions, with enantiomeric excesses reaching 92% in optimized systems . This approach has been successfully applied to the synthesis of pharmaceutical intermediates requiring high stereochemical purity [10].

The compound has found particular utility in the enantiospecific total synthesis of natural products and pharmaceutical compounds [10]. The acetal functionality serves as a protected aldehyde, allowing for controlled release of the carbonyl group under specific conditions while maintaining stereochemical integrity throughout the synthetic sequence [9].

Asymmetric synthesis protocols utilizing 4-chloro-1,1-dimethoxybutane have been developed for the preparation of optically active compounds through nickel-catalyzed cross-coupling reactions [9]. These methodologies demonstrate the compound's utility in constructing chiral centers with high enantioselectivity, achieving enantiomeric excesses of 81-95% in optimized systems [9].

Table 4: Asymmetric Synthesis Applications

Synthetic MethodChiral CatalystSubstrate TypeEnantiomeric Excess (%)Yield (%)
Phosphoric acid catalysisTRIPAcetalization9287
Nickel-catalyzed couplingChiral pyboxAlkyl chlorides81-9570-93
Enantiospecific synthesisVariousNatural products85-9960-85
Chiral auxiliary methodChiral acidsPharmaceutical intermediates90-9575-90

The stereochemical control achieved through these methodologies arises from the formation of diastereomeric transition states during the key bond-forming steps [9]. The chlorine substituent and acetal functionality provide multiple coordination sites for chiral catalysts, allowing for effective differentiation between enantiotopic faces during nucleophilic attack [11].

The practical utility of these asymmetric methods has been demonstrated through their application in the synthesis of complex pharmaceutical targets [10]. The high levels of enantioselectivity achieved, combined with good synthetic yields, make these approaches viable for both academic research and industrial applications [9].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

29882-07-3

Wikipedia

4-Chlorobutanal dimethyl acetal

Dates

Last modified: 08-15-2023

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